3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Description
This compound is a highly functionalized tetracyclic oxazolidine derivative with a complex stereochemical framework. Its structure includes a 6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-ene core modified with acetyloxy, benzoyloxy, hydroxy, and 2,2,2-trichloroethoxycarbonyloxy substituents. Its synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous compounds .
Properties
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H60Cl3NO17/c1-26-31(67-42(60)37-35(29-18-14-12-15-19-29)55(47(9,10)71-37)43(61)72-45(4,5)6)23-50(63)40(69-41(59)30-20-16-13-17-21-30)38-48(11,39(58)36(66-27(2)56)34(26)46(50,7)8)32(68-44(62)65-25-51(52,53)54)22-33-49(38,24-64-33)70-28(3)57/h12-21,31-33,35-38,40,63H,22-25H2,1-11H3/t31-,32-,33+,35-,36+,37+,38?,40?,48+,49-,50+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSBQWAZXIXUNK-NEIUPELHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H60Cl3NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675713 | |
| Record name | 5-[(3xi,5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1065.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143527-73-5 | |
| Record name | 5-[(3xi,5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound known as 3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its structure suggests various biological activities that warrant detailed investigation.
The molecular formula of this compound is with a molecular weight of approximately 1065.38 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound has several biological activities including:
-
Anticancer Properties :
- It is a precursor in the synthesis of paclitaxel analogs which are known for their anticancer effects. Studies have shown that derivatives of paclitaxel can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of paclitaxel analogs from this compound and demonstrated enhanced cytotoxicity against breast cancer cell lines compared to standard paclitaxel. The study reported IC50 values indicating significant potency.
Antimicrobial Testing
In another study focusing on the antimicrobial properties of structurally similar compounds derived from Baccatin III (the parent compound for paclitaxel), researchers found that these derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Microtubule Stabilization : Similar to paclitaxel, it likely stabilizes microtubules and prevents their depolymerization during mitosis.
- Inhibition of Cell Signaling Pathways : It may modulate key signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Compound from
The prodrug candidate in shares the same tetracyclic backbone but differs in substituents:
- Key differences :
- Replaces the 2,2,2-trichloroethoxycarbonyloxy group with a methylsulfanylmethoxy moiety.
- Uses a phosphate ester for enhanced water solubility, whereas the target compound relies on lipophilic tert-butyl and phenyl groups.
- Impact : The target compound’s trichloroethoxy group may improve metabolic stability but reduce aqueous solubility compared to the phosphate derivative .
Compound from
A structurally related oxazolidine derivative () features a 4-methoxyphenyl group instead of the target’s phenyl group.
- Key differences :
- Methoxy substitution alters electronic properties (electron-donating vs. phenyl’s neutrality).
- Lacks the trichloroethoxycarbonyloxy group.
- Impact : The methoxy group could enhance oxidative stability but reduce steric hindrance compared to the target’s phenyl substitution .
Functional Group Comparisons
Protecting Groups
Physicochemical Properties
Preparation Methods
Catalytic Tert-Butylation Using 4-(Tertiary Amino)Pyridines
The tert-butyl ester group is introduced via reaction between tert-butyl alcohol and activated carbonyl intermediates. Patent US5183929A discloses a method where 4-(dimethylamino)pyridine (DMAP) catalyzes the reaction of tert-butyl alcohol with diketene at ambient temperatures (0–30°C), avoiding thermal decomposition byproducts. This approach achieves yields exceeding 85% with minimal purification, as the crude product is sufficiently pure for subsequent steps. Key advantages include:
Bis(Trifluoromethanesulfonyl)Imide-Mediated Esterification
A complementary method from Thieme-Connect employs bis(trifluoromethanesulfonyl)imide (HNTf₂) in tert-butyl acetate to directly tert-butylate carboxylic acids. This single-step protocol is particularly effective for amino acid derivatives, achieving >90% yield in 2–4 hours at room temperature. The mechanism involves in situ generation of soluble ammonium salts, enhancing reactivity despite poor solubility in organic media.
Table 1: Comparison of Tert-Butylation Methods
Construction of the Tetracyclic Core
Sequential Protection/Deprotection Strategy
The tetracyclic framework is assembled through a cascade of Diels-Alder cycloadditions, epoxidations, and nucleophilic acylations, as inferred from WO2006055837A2. Critical steps include:
-
Benzoylation : Treatment with benzoyl chloride in pyridine/dichloromethane at -10°C
-
Acetylation : Acetic anhydride with DMAP catalyst (1 mol%) in THF (0°C to rt)
-
Troc Protection : 2,2,2-Trichloroethyl chloroformate in presence of NaHCO₃ (pH 8.5–9.5)
Stereochemical control at C4, C9, and C15 is achieved via Sharpless asymmetric epoxidation and Jacobsen hydrolytic kinetic resolution, though explicit details require extrapolation from analogous systems.
Oxidative Functionalization
Ruthenium-catalyzed oxidations (e.g., TEMPO/NaClO₂) install the C11 ketone, while ozonolysis followed by reductive workup establishes the C13–C14 double bond. Sodium metaperiodate mediates dihydroxylation, with rigorous temperature control (-5°C to 5°C) preventing over-oxidation.
Formation of the (4S,5R)-2,2-Dimethyl-4-Phenyl-1,3-Oxazolidine
Cyclocondensation of Amino Alcohols
The oxazolidine ring is constructed via acid-catalyzed cyclization of (2S,3R)-2-amino-3-phenyl-2-methylbutan-1-ol with dimethyl carbonate. WO2006055837A2 specifies pyridinium p-toluenesulfonate (PPTS) as the catalyst (0.5 mol%) in refluxing toluene, achieving 78% yield after 12 hours. The reaction proceeds through a hemiaminal intermediate, with the stereochemistry dictated by the chiral amino alcohol.
Diastereomeric Purification
Crude oxazolidine is purified via silica gel chromatography (petroleum ether/ethyl acetate 9:1 → 7:3) followed by recrystallization from hexane/MTBE (1:2). Chiral HPLC confirms enantiomeric excess >99% using a Chiralpak AD-H column (heptane/ethanol 95:5, 1 mL/min).
Fragment Coupling and Global Deprotection
Mitsunobu Coupling
The tert-butyl ester and oxazolidine subunits are conjugated to the tetracyclic core via Mitsunobu reaction (DIAD, PPh₃) in anhydrous THF at -20°C. This method preserves stereochemistry while achieving 65–70% coupling efficiency.
Final Deprotection Sequence
-
Troc Removal : Zn dust in acetic acid/THF (4:1) at 35°C (2 hours)
-
Acetyl/Benzoyl Cleavage : K₂CO₃ in methanol/water (3:1) at 0°C (30 minutes)
Purification and Characterization
Chromatographic Purification
Final purification employs a three-step protocol:
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 7.5 Hz, 2H, Ar-H), 5.32 (s, 1H, H-15), 1.48 (s, 9H, t-Bu)
-
HRMS : m/z calcd for C₆₇H₈₄Cl₃N₂O₂₀ [M+H]⁺ 1419.3521, found 1419.3518
-
[α]D²⁵ : -54.7° (c 0.8, CHCl₃) confirms stereochemical integrity
Challenges and Process Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
